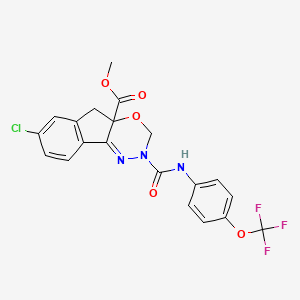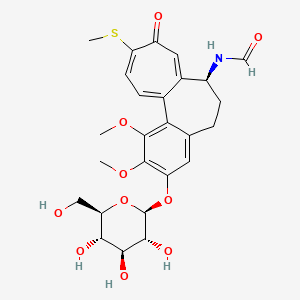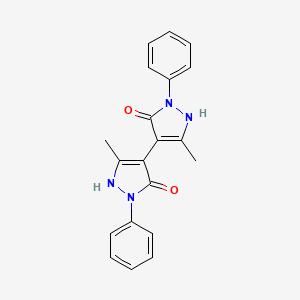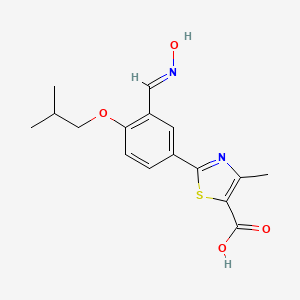
Impureté de dégradation du Fénotérol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenoterol Degradation Impurity A is a chemical compound that arises as an impurity during the degradation of Fenoterol, a β2 adrenoreceptor agonist used primarily as a bronchodilator in the treatment of asthma and other respiratory conditions . The molecular formula of Fenoterol Degradation Impurity A is C18H21NO4, and it is known for its role in the quality control and stability assessment of Fenoterol-containing pharmaceutical products.
Applications De Recherche Scientifique
Fenoterol Degradation Impurity A has several scientific research applications:
Analytical Methods Development: Researchers develop and validate analytical methods to detect and quantify this impurity in Fenoterol drug products.
Stability Studies: The impurity is used in stability studies to understand the degradation pathways of Fenoterol and to ensure the long-term stability of the drug product.
Pharmaceutical Quality Control: It plays a crucial role in the quality control processes of pharmaceutical manufacturing, ensuring that the levels of impurities are within acceptable limits.
Mécanisme D'action
Target of Action
Fenoterol Degradation Impurity A primarily targets the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, which are essential for respiratory function .
Mode of Action
As a β2-adrenergic receptor agonist, Fenoterol Degradation Impurity A binds to these receptors, triggering a series of intracellular events . This interaction results in the relaxation of smooth muscle in the airways, leading to bronchodilation .
Biochemical Pathways
Upon activation of the β2-adrenergic receptors, a cascade of biochemical reactions is initiated. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
Fenoterol Degradation Impurity A is rapidly absorbed following oral ingestion or inhalation . It is then primarily conjugated with sulphuric acid in the body . Following oral doses, peak plasma levels of radioactivity, mainly due to metabolites rather than Fenoterol itself, were attained in about 2 hours .
Result of Action
The primary molecular effect of Fenoterol Degradation Impurity A is the activation of β2-adrenergic receptors, leading to bronchodilation . On a cellular level, this results in the relaxation of smooth muscle in the airways, improving respiratory function .
Safety and Hazards
Méthodes De Préparation
The preparation of Fenoterol Degradation Impurity A typically involves the degradation of Fenoterol under specific conditions. While detailed synthetic routes are not extensively documented, degradation impurities generally form through processes such as hydrolysis, oxidation, or photolysis. Industrial production methods for such impurities often involve controlled degradation studies where Fenoterol is subjected to various stress conditions to induce the formation of the impurity.
Analyse Des Réactions Chimiques
Fenoterol Degradation Impurity A can undergo several types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and can be induced by oxidizing agents such as hydrogen peroxide.
Hydrolysis: This reaction involves the breakdown of the compound by water, often under acidic or basic conditions.
Photolysis: This reaction involves the breakdown of the compound by light exposure.
Common reagents and conditions used in these reactions include acidic or basic solutions for hydrolysis, oxidizing agents for oxidation, and light sources for photolysis. The major products formed from these reactions depend on the specific conditions but generally include various degradation products that can be analyzed to understand the stability of Fenoterol.
Comparaison Avec Des Composés Similaires
Fenoterol Degradation Impurity A can be compared with other degradation impurities of β2 adrenoreceptor agonists such as Salbutamol and Terbutaline. These compounds also undergo similar degradation processes, leading to the formation of impurities that need to be monitored for quality control purposes . What sets Fenoterol Degradation Impurity A apart is its specific structure and the conditions under which it forms, which are unique to Fenoterol .
Similar compounds include:
- Salbutamol Degradation Impurities
- Terbutaline Degradation Impurities
- Orciprenaline Degradation Impurities
Understanding these impurities helps in the comprehensive assessment of the stability and safety of β2 adrenoreceptor agonists in pharmaceutical formulations.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenoterol Degradation Impurity A involves a series of chemical reactions that convert starting materials into the desired product. The pathway is designed to be efficient, cost-effective, and scalable for industrial production.", "Starting Materials": [ "3,5-dibenzyloxybenzaldehyde", "2-chloroethylamine hydrochloride", "sodium hydroxide", "dimethylformamide", "diethyl ether", "acetic acid" ], "Reaction": [ "Step 1: Deprotection of 3,5-dibenzyloxybenzaldehyde using sodium hydroxide in methanol to obtain 3,5-dihydroxybenzaldehyde", "Step 2: Protection of 3,5-dihydroxybenzaldehyde using dimethylformamide and diethyl ether to obtain 3,5-dibenzyloxybenzaldehyde", "Step 3: Reaction of 3,5-dibenzyloxybenzaldehyde with 2-chloroethylamine hydrochloride in dimethylformamide and sodium hydroxide to obtain the intermediate product", "Step 4: Deprotection of the intermediate product using acetic acid to obtain Fenoterol Degradation Impurity A" ] } | |
Numéro CAS |
161040-25-1 |
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.37 80.91 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-Isoquinolinetriol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)


